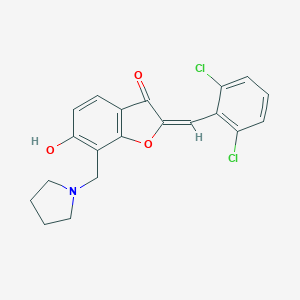![molecular formula C21H23N3O4 B264723 (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B264723.png)
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one, commonly known as AG-1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that is involved in the regulation of cell proliferation, differentiation, and survival. AG-1478 has been widely used in scientific research to investigate the role of EGFR in various biological processes.
Wirkmechanismus
AG-1478 inhibits the activity of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a number of biochemical and physiological effects in various biological systems. In cancer cells, AG-1478 inhibits cell proliferation and induces apoptosis. In neuronal cells, AG-1478 has been shown to enhance synaptic plasticity and improve cognitive function. In vascular smooth muscle cells, AG-1478 inhibits cell proliferation and migration, which may have therapeutic benefits in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AG-1478 has several advantages for use in lab experiments. It is a highly specific inhibitor of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one, which allows for the selective inhibition of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one signaling pathways. It is also a small molecule inhibitor, which makes it easy to administer and allows for rapid uptake by cells.
However, there are also limitations to the use of AG-1478 in lab experiments. It has a relatively short half-life, which may limit its efficacy in long-term experiments. It also has limited solubility in aqueous solutions, which may require the use of organic solvents for administration.
Zukünftige Richtungen
There are several future directions for the use of AG-1478 in scientific research. One potential direction is the development of more potent and selective (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one inhibitors based on the structure of AG-1478. Another direction is the investigation of the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in other biological processes, such as inflammation and immune function. Additionally, AG-1478 could be used in combination with other targeted therapies to improve their efficacy in the treatment of cancer and other diseases.
Synthesemethoden
AG-1478 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
AG-1478 has been used in a wide range of scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, AG-1478 has been used to investigate the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in the development and progression of various types of cancer. It has also been used to test the efficacy of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one-targeted therapies in preclinical studies.
In neuroscience, AG-1478 has been used to study the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in neuronal development and plasticity. It has also been used to investigate the effects of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one inhibitors on cognitive function in animal models.
In cardiovascular research, AG-1478 has been used to study the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in the regulation of vascular smooth muscle cell proliferation and migration. It has also been used to investigate the potential therapeutic benefits of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one inhibitors in the treatment of cardiovascular diseases.
Eigenschaften
Produktname |
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one |
|---|---|
Molekularformel |
C21H23N3O4 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11H,5H2,1-4H3,(H3,22,23,24)/b20-15- |
InChI-Schlüssel |
HIUIRWJXSDSDHI-HKWRFOASSA-N |
Isomerische SMILES |
CCOC1=CC(=O)/C(=C\2/C(=C(NC(=N2)N)C)C3=CC(=C(C=C3)OC)OC)/C=C1 |
SMILES |
CCOC1=CC(=O)C(=C2C(=C(NC(=N2)N)C)C3=CC(=C(C=C3)OC)OC)C=C1 |
Kanonische SMILES |
CCOC1=CC(=O)C(=C2C(=C(NC(=N2)N)C)C3=CC(=C(C=C3)OC)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-8-oxo-N-{2-oxo-2-[(4-pyridinylmethyl)amino]ethyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264640.png)

![7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B264648.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(2-methylbenzyl)oxy]benzoyl}-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264657.png)
![methyl 4-{[4-hydroxy-2-(4-isopropylphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B264660.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264662.png)
![6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264674.png)
![Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B264675.png)
![ethyl 4-{[4-hydroxy-2-(2-methoxyphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B264676.png)
![1-Amino-4-(ethylamino)-2-[(2-hydroxyethyl)amino]anthra-9,10-quinone](/img/structure/B264695.png)
![7-(3-fluorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B264697.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B264703.png)
![5-ethyl-8-oxo-N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264716.png)
![N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B264719.png)